Product packaging for 2,4-Dihydro-1H-benzo[f]isochromene(Cat. No.:)

2,4-Dihydro-1H-benzo[f]isochromene

Cat. No.: B13682748
M. Wt: 184.23 g/mol
InChI Key: BCAALVQHJMCWCU-UHFFFAOYSA-N
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Description

2,4-Dihydro-1H-benzo[f]isochromene is a novel tricyclic compound that serves as a key intermediate in organic synthesis and pharmaceutical research. This heterocyclic system is synthesized via atom-economical cascade reactions, such as an alkynyl-Prins cyclization followed by Friedel-Crafts arylation and dehydrative aromatization, making it a valuable subject for the development of green chemistry methodologies . The benzo[f]isochromene core is a privileged scaffold in medicinal chemistry, with closely related derivatives demonstrating significant antitumor, antimicrobial, and antiproliferative activities in preclinical research . For instance, various 1H-benzo[f]chromene analogs have been investigated for their potent cytotoxic effects against human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG-2), and prostate adenocarcinoma (PC-3), and are explored as c-Src kinase inhibitors and Bcl-2 protein inhibitors . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,4-dihydro-1H-benzo[f]isochromene

InChI

InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2

InChI Key

BCAALVQHJMCWCU-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Strategies for 2,4 Dihydro 1h Benzo F Isochromenes

Metal-Catalyzed Cyclization and Annulation Reactions

Metal-catalyzed reactions have emerged as powerful tools for the construction of the 2,4-dihydro-1H-benzo[f]isochromene core and its derivatives. These methods often involve the activation of C-H bonds and the formation of new carbon-carbon and carbon-oxygen bonds in a single, efficient step.

Palladium-Catalyzed Approaches

While direct palladium-catalyzed synthesis of the this compound skeleton is not extensively documented, related structures have been assembled using palladium catalysis, suggesting potential pathways. For instance, palladium-catalyzed domino reactions have been employed in the synthesis of 6H-dibenzo[c,h]chromenes. researchgate.net This process involves an intramolecular trans-oxopalladation onto a triple bond, followed by a nucleophilic addition. researchgate.net Analogous strategies could conceivably be adapted for the synthesis of benzo[f]isochromenes.

Another relevant palladium-catalyzed method is the condensation of benzene-1,2-diol with propargylic carbonates to form 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov This reaction proceeds through a σ-allenylpalladium complex and subsequent intramolecular attack, a mechanism that could potentially be tailored for the formation of the isochromene ring system. nih.gov The synthesis of benzodiazepine (B76468) analogs through palladium-catalyzed cross-coupling and intramolecular condensation further highlights the potential of palladium catalysis in constructing complex heterocyclic systems. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Synthesis of Related Heterocycles
Starting MaterialsCatalyst/ReagentsProductYieldReference
Acetylenic substrate with tethered cyano/aldehydePalladium(II)6H-Dibenzo[c,h]chromene- researchgate.net
Benzene-1,2-diol and propargylic carbonatePalladium catalyst2,3-Dihydro-2-ylidene-1,4-benzodioxin- nih.gov
o-carbonyl(anilines or phenols) and 1,2-dihaloarenesPalladium catalyst, Ammonia (B1221849)Dibenzodiazepine analogGood nih.gov

Indium-Catalyzed Cyclofunctionalization

Indium catalysts have proven effective in the synthesis of isochromene derivatives. For example, indium(III) triflate (In(OTf)₃) has been utilized in the oxidative cyclization of 1-benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diols. rsc.orgnih.gov This reaction, in the presence of DDQ, proceeds through a sequential C-H bond activation and an intramolecular Prins cyclization to afford fused hexahydro-2H-furo[3,2-c]pyrans. rsc.orgnih.gov While this specific example leads to a different bicyclic ether, the underlying principle of indium-catalyzed C-H activation and cyclization is highly relevant. Furthermore, indium oxide has been recognized as a superior catalyst for methanol (B129727) synthesis via CO₂ hydrogenation, underscoring its catalytic prowess. nih.gov

Table 2: Indium-Catalyzed Cyclization Reactions
Starting MaterialsCatalyst/ReagentsProductKey FeaturesReference
1-Benzyl ethers of (E)- and (Z)-hex-3-en-1,6-diolsIn(OTf)₃, DDQtrans- and cis-fused hexahydro-2H-furo[3,2-c]pyransStereoselective, C-H bond activation rsc.orgnih.gov

Rhodium-Catalyzed Cascade Annulations

Rhodium catalysis offers a direct route to isochromene derivatives through the oxidative coupling of benzyl (B1604629) alcohols with alkynes. nih.govacs.org In this process, the hydroxy group of the benzyl alcohol acts as a directing group, facilitating the regioselective C-H bond cleavage and subsequent annulation with the alkyne. nih.govacs.org This method provides a straightforward synthesis of the isochromene core.

Table 3: Rhodium-Catalyzed Synthesis of Isochromene Derivatives
Starting MaterialsCatalystProductKey FeaturesReference
α,α-disubstituted benzyl alcohols and alkynesRhodium catalystIsochromene derivativesRegioselective C-H bond cleavage nih.govacs.org

Silver(I)-Catalyzed Alkynylbenzaldehyde Cyclizations

Silver(I) catalysts are particularly effective in promoting the tandem addition-cyclization of 2-alkynylbenzaldehydes to form isochromene derivatives. nih.govacs.org Silver triflate, for instance, catalyzes the reaction of 2-alkynylbenzenamines with isothiocyanates to yield 2,4-dihydro-1H-benzo[d] rsc.orgnih.govthiazines, a related heterocyclic system. nih.gov More directly, well-defined silver(I) complexes with pyridine-containing ligands catalyze the regioselective domino addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols to produce 1-alkoxyisochromenes in good to excellent yields under mild conditions. acs.org Silver has also been used in the synthesis of 1,4-dihydro-2H-benzo-1,3-oxazin-2-ones from carbon dioxide, showcasing its versatility in forming heterocyclic compounds. nih.gov

Table 4: Silver(I)-Catalyzed Cyclization Reactions
Starting MaterialsCatalyst/ReagentsProductYieldReference
2-Alkynylbenzenamines and isothiocyanatesSilver triflate2,4-Dihydro-1H-benzo[d] rsc.orgnih.govthiazines- nih.gov
2-Alkynylbenzaldehydes and alcohols[Silver(I)(Pyridine-containing ligand)] complex1-AlkoxyisochromenesGood to excellent acs.org

Acid-Catalyzed Cascade and Tandem Reactions

Acid-catalyzed reactions, particularly those involving Prins-type cyclizations, provide a powerful platform for the stereoselective synthesis of the benzo[f]isochromene framework.

Prins Cyclization Variants

The Prins cyclization and its variants have been successfully employed in the synthesis of hexahydro-1H-benzo[f]isochromenes. rsc.orgnih.govbeilstein-journals.org A notable example is the tandem Prins/Friedel-Crafts cyclization of aryl-tethered homoallylbenzyl ethers. rsc.orgnih.gov In the presence of stoichiometric amounts of DDQ and SnCl₄, these substrates undergo benzylic C-H bond activation to furnish trans- and cis-fused hexahydro-1H-benzo[f]isochromenes with high stereoselectivity. rsc.orgnih.gov

Furthermore, an enantioselective tandem Prins-Friedel-Crafts cyclization has been developed using a chiral BINOL-derived bisphosphoric acid and CuCl as catalysts. beilstein-journals.org This reaction, between a homoallylic alcohol and a substituted aromatic aldehyde, leads to the formation of hexahydro-1H-benzo[f]isochromenes with three new contiguous stereocenters in high enantio- and diastereoselectivity. beilstein-journals.org The construction of halogenated bicyclic molecules has also been achieved via Prins cyclization using (E)-octa-3,7-dien-1-ol and various aldehydes. beilstein-archives.org

Table 5: Prins Cyclization for the Synthesis of Benzo[f]isochromene Derivatives
Starting MaterialsCatalyst/ReagentsProductKey FeaturesReference
Aryl tethered homoallylbenzyl ethersDDQ, SnCl₄trans- and cis-fused hexahydro-1H-benzo[f]isochromenesStereoselective, C-H bond activation rsc.orgnih.gov
Homoallylic alcohol and substituted aromatic aldehydeChiral BINOL-derived bisphosphoric acid, CuClEnantioenriched hexahydro-1H-benzo[f]isochromenesHigh enantio- and diastereoselectivity beilstein-journals.org
(E)-octa-3,7-dien-1-ol and aldehydesAlCl₃Halogenated bicyclic moleculesBicyclization with halogenation beilstein-archives.org
Alkynyl-Prins Cyclization Strategies

A notable approach involves a cascade sequence initiated by an alkynyl-Prins cyclization. This method utilizes 1-aryl-3-hexyne-2,6-diol derivatives and various aldehydes, which, under the influence of a Lewis acid like BF₃·OEt₂, undergo a domino reaction. rsc.org This sequence includes the initial alkynyl-Prins cyclization, followed by a Friedel-Crafts alkenylation and a final dehydration/aromatization step to form the central aromatic ring, eliminating two equivalents of water in the process. rsc.org The reaction has been shown to be effective with both aliphatic and aromatic aldehydes, including those with electron-donating and electron-deficient substituents. rsc.orgnih.gov

Starting MaterialsCatalystKey StepsProduct
1-aryl-3-hexyne-2,6-diol derivatives, AldehydesBF₃·OEt₂Alkynyl-Prins cyclization, Friedel-Crafts alkenylation, Dehydration/aromatization2,4-disubstituted 2,4-dihydro-1H-benzo[f]isochromenes
Silyl-Prins Reactions

The silyl-Prins cyclization represents another effective pathway for the synthesis of dihydropyrans, which are precursors or structural components of the target benzo[f]isochromene system. While direct synthesis of the tricyclic structure via a one-pot silyl-Prins reaction is a subject of ongoing research, the principles of this reaction are fundamental to related cyclizations. A study involving a Bi(III)-initiated silyl-Prins cyclization has contributed to the mechanistic understanding of these processes.

Segment-Coupling Prins Cyclizations

Segment-coupling Prins cyclizations offer a modular approach to complex molecular architectures. A tandem intermolecular Prins/Friedel-Crafts reaction has been reported to yield 4-aryldihydropyrans from homopropargylic alcohols when an aromatic compound is used as the solvent. nih.gov An intramolecular variant of this reaction using homoallylic alcohols has successfully produced a range of tricyclic compounds. nih.gov These reactions underscore the utility of the Prins cyclization in creating fused polycyclic systems from relatively simple, acyclic precursors.

Iodine-Catalyzed Prins Cyclizations

A metal-free and additive-free approach to Prins cyclizations has been developed using molecular iodine as a catalyst. nih.govscilit.com This method has been successfully applied to the reaction of 2-(3,4-dihydronaphthalen-1-yl)propan-1-ol with a wide array of aliphatic and aromatic aldehydes. nih.govscilit.com In the presence of just 5 mol% of iodine in dichloromethane (B109758) (CH₂Cl₂), the reaction yields 1,4,5,6-tetrahydro-2H-benzo[f]isochromenes in good to excellent yields (54-86%). nih.govscilit.com A key advantage of this protocol is that it does not require anhydrous conditions or an inert atmosphere. nih.gov The relative configurations of the resulting products have been determined by NMR spectroscopy and confirmed by X-ray analysis. nih.gov

ReactantsCatalystSolventYield
2-(3,4-dihydronaphthalen-1-yl)propan-1-ol, AldehydesIodine (5 mol%)CH₂Cl₂54-86%

Friedel-Crafts and Dehydration/Aromatization Cascades

A highly atom-economical, one-pot, three-reaction cascade has been developed to synthesize novel 2,4-dihydro-1H-benzo[f]isochromenes. nih.gov This process begins with an alkynyl-Prins cyclization, which is then followed by an intramolecular Friedel-Crafts reaction at the ortho-position of a pendant aromatic ring. nih.gov The cascade concludes with an acid-catalyzed dehydration and subsequent aromatization to form the central ring of the benzo[f]isochromene structure, with water being the only byproduct. nih.gov This efficient sequence has been shown to proceed with a minimum of 72% average yield for each reaction in the cascade. nih.gov The reaction of aryl-tethered homoallylbenzyl ethers can also undergo a tandem Prins/Friedel-Crafts cyclization in the presence of DDQ and SnCl₄ to furnish hexahydro-1H-benzo[f]isochromenes. rsc.org

Brønsted Acid-Catalyzed Pinacol (B44631) Rearrangement/Intramolecular Cyclization

An alternative synthetic route utilizes a Brønsted acid-catalyzed pinacol rearrangement followed by an intramolecular cyclization. This strategy has been employed to synthesize 4-aryl-1H-isochromene derivatives from substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. researchgate.net The reaction proceeds efficiently with a low catalyst loading of trifluoromethanesulfonic acid (5 mol%) and short reaction times (10-20 minutes). researchgate.net The resulting 4-aryl-1H-isochromenes can be subsequently hydrogenated to afford 4-aryl-isochromans in high yields (up to 90%), which can then be oxidized to the corresponding 4-aryl-isochroman-1-one. researchgate.net The pinacol rearrangement is a powerful method for creating carbonyl functionalities and complex polycyclic skeletons. researchgate.net

Tandem Nazarov/Oxa-Pictet-Spengler Cyclizations

A tandem Nazarov/oxa-Pictet-Spengler cyclization offers a pathway to indeno[de]isochromene derivatives, which share a structural relationship with the benzo[f]isochromene core. This reaction involves the treatment of aryl vinyl epoxides with carbonyl compounds in the presence of a catalytic amount of BF₃·OEt₂. rsc.org This operationally simple protocol facilitates the formation of three new bonds (two C-C and one C-O), leading to polycyclic frameworks of pharmaceutical interest. rsc.org The oxa-Pictet-Spengler reaction itself is a versatile method for synthesizing isochromans and related pyran-type heterocycles by reacting a 2-arylethanol derivative with an aldehyde or ketone. researchgate.net

C-H Activation-Initiated Approaches

The construction of complex molecules through the direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and modern synthetic strategy. In the context of benzo[f]isochromene synthesis, this approach offers an efficient alternative to traditional methods that often require pre-functionalized starting materials.

One of the key steps in a notable cascade synthesis of this compound derivatives is an intramolecular Friedel-Crafts arylation. This reaction, while a classic method, is fundamentally a C-H functionalization event where an aromatic C-H bond attacks an electrophile to form the final ring of the tricyclic system. In a specific cascade sequence, an alkynyl-Prins cyclization is followed by this Friedel-Crafts arylation and a subsequent dehydration/aromatization to yield the target molecule.

More contemporary transition-metal-catalyzed C-H activation strategies have been developed for the synthesis of the core isochromene scaffold. For instance, rhodium-catalyzed oxidative coupling of α,α-disubstituted benzyl alcohols with alkynes provides a direct route to isochromene derivatives. acs.org In these reactions, the hydroxyl group of the alcohol acts as a directing group, facilitating the regioselective cleavage of a C-H bond on the benzene (B151609) ring, which then allows for coupling with the alkyne and subsequent cyclization. acs.org This method highlights the utility of transition metal catalysis in forming the isochromene ring system with high efficiency and selectivity. acs.orgnih.gov

Palladium catalysis has also been instrumental in C-H activation/cyclization reactions to form related oxygen-containing heterocyclic systems, such as benzo[c]chromen-6-ones, from simpler aromatic precursors. nih.govnih.gov These methods, which often utilize an oxidant to regenerate the active catalyst, exemplify the ongoing development of C-H activation for the streamlined synthesis of complex aromatic structures. rsc.orgias.ac.in

Green Chemistry Perspectives in Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in the synthesis of complex molecules like this compound.

Atom Economy and Efficiency

Atom economy is a central tenet of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Syntheses with high atom economy are inherently less wasteful.

A significant advancement in the synthesis of 2,4-Dihydro-1H-benzo[f]isochromenes is a one-pot, three-reaction cascade process that is explicitly described as "atom economical". acs.orgnih.gov This reaction combines a homopropargyl alcohol derivative with an aldehyde in a sequence involving an alkynyl-Prins cyclization, a Friedel-Crafts arylation, and a dehydration/aromatization. nih.gov The remarkable efficiency of this cascade lies in the fact that only a molecule of water is generated as a byproduct from the two main reactants, leading to a very high atom economy. nih.gov This approach contrasts sharply with many traditional multi-step syntheses that generate significant stoichiometric waste from protecting groups, leaving groups, and activating agents. escholarship.org The following table presents the yields for various aldehydes used in this atom-economical cascade synthesis.

Table 1: Yields of this compound Derivatives via Atom-Economical Cascade Synthesis nih.gov

Entry Aldehyde Product Yield (%)
1 Isovaleraldehyde 3a 68
2 Cyclohexanecarboxaldehyde 3b 73
3 Pivaldehyde 3c 79
4 Isobutyraldehyde 3d 72
5 Propionaldehyde 3e 55
6 Benzaldehyde 3f 81
7 4-Chlorobenzaldehyde 3g 82
8 4-Methoxybenzaldehyde 3h 76
9 2-Naphthaldehyde 3i 84
10 2-Thiophenecarboxaldehyde 3j 75

Environmentally Benign Catalysis

The choice of catalyst is critical to the environmental impact of a synthetic process. Green catalysis focuses on using non-toxic, recyclable, and highly efficient catalysts. For the synthesis of isochromene frameworks, several approaches align with this principle.

Lewis acid catalysis is employed in the cascade synthesis of 2,4-Dihydro-1H-benzo[f]isochromenes. acs.orgnih.gov While effective, the "greenness" of Lewis acids can vary. However, modern catalysis offers alternatives. For example, the synthesis of the broader isochromene class has been achieved using iron(III) chloride, which is an inexpensive and environmentally friendly iron salt. rsc.org

A particularly innovative and green method is the electrochemical synthesis of isochromenes from 2-ethynylbenzaldehydes. ias.ac.in This method uses a sacrificial silver anode and avoids the need for external chemical oxidants or transition metal catalysts, generating the product with high regioselectivity and in excellent yields. ias.ac.inacs.org Furthermore, gold-catalyzed domino reactions provide a versatile and efficient route to 1H-isochromenes under mild conditions, showcasing the power of using highly efficient catalysts even at low loadings. nih.gov

Stereoselective and Regioselective Synthesis

Controlling the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount for synthesizing a specific isomer of a complex molecule.

Control of Diastereoselectivity and Enantioselectivity

In the synthesis of this compound, stereocenters can be created, leading to the possibility of different diastereomers. The atom-economical cascade reaction initiated by an alkynyl-Prins cyclization has been shown to produce diastereomeric mixtures when certain aldehydes are used. nih.gov The ratio of these diastereomers is dependent on the specific aldehyde substrate, indicating a degree of diastereoselective control.

Table 2: Diastereoselectivity in the Cascade Synthesis of 2,4-Dihydro-1H-benzo[f]isochromenes nih.gov

Entry Aldehyde Product Diastereomeric Ratio (dr)
1 Isovaleraldehyde 3a 1.3:1
2 Cyclohexanecarboxaldehyde 3b 1.3:1
3 Propionaldehyde 3e 1.2:1
4 Benzaldehyde 3f 1.1:1
5 4-Chlorobenzaldehyde 3g 1.1:1

While diastereoselectivity has been observed, reports on the enantioselective synthesis of the specific tricyclic this compound scaffold are limited in the reviewed literature. Achieving enantioselectivity would require the use of chiral catalysts or auxiliaries capable of differentiating between the two enantiomeric transition states during the cyclization process.

Regiochemical Control in Cyclization Pathways

The formation of the isochromene ring system relies on a specific cyclization pathway. In the synthesis of isochromenes from ortho-alkynyl benzyl alcohols, a key challenge is controlling the regioselectivity of the intramolecular cyclization. The reaction can proceed via two main pathways: a 6-endo-dig cyclization to form the desired six-membered isochromene ring, or a 5-exo-dig cyclization to form a five-membered dihydroisobenzofuran ring.

Research has shown that the regiochemical outcome is highly dependent on the substitution pattern of the starting material and the reaction conditions. For instance, in iodocyclization reactions of 2-(1-alkynyl)benzylic alcohols, substrates with primary or secondary alcohol groups preferentially undergo the 6-endo-dig pathway to yield isochromenes. In contrast, substrates with a tertiary alcohol group favor the 5-exo-dig route. Similarly, electrochemical cyclizations of 2-ethynylbenzaldehydes have been optimized to achieve total regioselectivity, affording either the isochromene or the dihydroisobenzofuran product by tuning the reaction conditions. ias.ac.inacs.org DFT studies have elucidated that the 6-endo-dig pathway is often the kinetically controlled and favored route under specific catalytic conditions, allowing for the selective synthesis of the isochromene core. ias.ac.in

Chemical Reactivity and Advanced Transformations of 2,4 Dihydro 1h Benzo F Isochromenes

Oxidation Reactions and Pathways

While direct and extensive studies on the oxidation of the parent 2,4-dihydro-1H-benzo[f]isochromene are not widely documented, related transformations on similar structures provide insight into potential oxidative pathways. For instance, the oxidation of the analogous β-elemene, a natural product containing a vinyl group and a cyclohexane (B81311) ring, with selenium dioxide (SeO₂) leads to the formation of various oxidative derivatives, suggesting that allylic positions in the dihydro-pyran ring of this compound could be susceptible to oxidation. researchgate.net Standard oxidation conditions using reagents like pyridinium (B92312) dichromate (PDC) can convert resulting alcohol functionalities into the corresponding aldehydes. researchgate.net

In a related context, the oxidation of 1H-benzo[f]chromenes, which are structurally similar, can lead to the formation of dimeric structures. For example, the reaction of 1H-benzo[f]chromenes with selenium dioxide can produce spirodimers. This suggests that under certain oxidative conditions, the this compound ring system could undergo dimerization or other complex oxidative transformations.

Functional Group Interconversions and Derivatization

Functional group interconversions are fundamental in organic synthesis, allowing for the modification of a molecule's properties and the creation of diverse derivatives. ub.eduvanderbilt.edu For the this compound system, various functional group manipulations have been explored, primarily in the context of synthesizing derivatives with specific biological activities.

The synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives highlights the potential for introducing and modifying functional groups on the aromatic portion of the molecule. mdpi.com These syntheses often involve multi-component reactions where substituted aromatic aldehydes are used, indicating that the final products can bear a range of substituents on the phenyl ring attached at the 1-position. mdpi.com The presence of a hydroxyl group at the 9-position opens avenues for further derivatization, such as etherification or esterification, to modulate the compound's properties.

Furthermore, the synthesis of functionalized 1H-isochromene derivatives through gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes demonstrates the tolerance of the reaction to various functional groups, including halogens and ethers. organic-chemistry.orgacs.org This implies that 2,4-dihydro-1H-benzo[f]isochromenes bearing these functionalities can be synthesized and potentially subjected to further transformations. For example, a halogen substituent could be a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some key functional group interconversions applicable to the synthesis of this compound derivatives:

Starting Material Functional GroupReagent/Reaction ConditionProduct Functional GroupReference
AlcoholPyridinium Dichromate (PDC)Aldehyde researchgate.net
Halide (e.g., Br, I)Cross-coupling (e.g., Suzuki, Sonogashira)Aryl, Alkynyl, etc. mdpi.com
HydroxylEtherification/EsterificationEther/Ester mdpi.com

Ring-Opening and Rearrangement Processes

The stability of the this compound ring system can be perturbed under certain reaction conditions, leading to ring-opening or rearrangement reactions. While specific examples for the parent compound are scarce, related heterocyclic systems offer valuable insights.

For instance, the reaction of 2-perfluoroacyl-1H-benzo[f]chromenes with primary aliphatic amines and ammonia (B1221849) results in the opening of the pyran ring. researchgate.net This process is initiated by an aza-Michael addition, followed by ring cleavage to yield enamino ketones with a (2-hydroxynaphthalen-1-yl)methyl substituent. researchgate.net This suggests that the introduction of strong electron-withdrawing groups on the pyran ring of this compound could make it susceptible to nucleophilic attack and subsequent ring-opening.

In a different context, carbanion-induced base-catalyzed ring-transformation reactions of 6-aryl-2H-pyran-2-ones can lead to the formation of various heterocyclic systems, including dihydro-1H-isothiochromenes. nih.gov While not a direct reaction of this compound, this demonstrates the principle of ring transformations in related pyran-containing scaffolds.

Rearrangement reactions are also plausible. For example, the synthesis of 1,4-dihydro-benzo[d] ub.eduvanderbilt.eduoxazin-2-ones from phthalides proceeds through an aminolysis-Hofmann rearrangement protocol, showcasing a skeletal reorganization to form a new heterocyclic ring. Although this is a synthetic route to a different system, it underscores the potential for rearrangements in benzo-fused oxygen heterocycles.

Electrophilic and Nucleophilic Substitution Patterns

The aromatic part of the this compound skeleton is expected to undergo electrophilic substitution reactions typical of naphthalene (B1677914) systems, with the position of substitution being directed by the existing substituents and the fused dihydropyran ring.

More documented are nucleophilic additions to activated benzo[f]chromene systems. The reaction of 2-nitro-1H-benzo[f]chromenes with alcohols leads to the formation of 3-alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromenes. researchgate.net This reaction proceeds via a nucleophilic addition to the nitro-activated double bond. Similarly, reactions with secondary cyclic amines and other nucleophiles result in Michael adducts of the benzochromane structure. researchgate.net These reactions demonstrate that the C3 position of a suitably activated benzo[f]isochromene is susceptible to nucleophilic attack.

The following table provides examples of nucleophilic additions to activated benzo[f]chromene systems:

SubstrateNucleophileProductReference
2-Nitro-1H-benzo[f]chromeneAlcohols3-Alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromene researchgate.net
2-Nitro-1H-benzo[f]chromeneSecondary cyclic aminesMichael adducts of benzochromane structure researchgate.net
2-(1-Alkynyl)arylaldehydesVarious nucleophiles (in the presence of a Lewis acid)1-Substituted-1H-isochromenes nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions

The synthesis and transformation of this compound derivatives often involve considerations of chemo-, regio-, and stereoselectivity.

Chemoselectivity is evident in the gold-catalyzed domino cycloisomerization/reduction for the synthesis of 1H-isochromenes, where the reaction proceeds without affecting other functional groups like halogens and ethers. organic-chemistry.orgacs.org

Regioselectivity is a key aspect of the synthesis of these compounds. For instance, the gold-catalyzed reaction of ortho-alkynylbenzaldehydes favors a 6-endo-dig cyclization, leading specifically to the isochromene ring system over other possibilities. organic-chemistry.orgacs.org Similarly, Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldehydes allows for the regioselective introduction of a variety of nucleophiles at the C1 position. nih.gov

Stereoselectivity is crucial when chiral centers are present or formed. The reaction of 2-nitro-1H-benzo[f]chromenes with alcohols yields a mixture of cis- and trans-isomers of the corresponding 3-alkoxy-2-nitro-2,3-dihydro-1H-benzo[f]chromenes. researchgate.net However, the reaction with secondary cyclic amines and 3-amino-5,5-dimethylcyclohex-2-en-1-one proceeds with trans-diastereoselectivity. researchgate.net The synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives with various substituents on the aryl group at the 1-position can also lead to different biological activities based on the stereochemistry and the nature of the substituents. mdpi.com

The following table summarizes the selectivity observed in some reactions involving benzo[f]isochromene systems:

Reaction TypeSelectivityObservationReference
Au-catalyzed cycloisomerization/reductionChemoselectiveTolerates halogens and ethers organic-chemistry.orgacs.org
Au-catalyzed cycloisomerization/reductionRegioselectiveFavors 6-endo-dig cyclization organic-chemistry.orgacs.org
Nucleophilic addition to 2-nitro-1H-benzo[f]chromenesDiastereoselectivetrans-Diastereoselectivity with cyclic amines researchgate.net
Lewis acid-catalyzed tandem reactionRegioselectiveNucleophilic attack at C1 nih.gov

Advanced Spectroscopic and Structural Characterization of 2,4 Dihydro 1h Benzo F Isochromenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic compounds in solution. ipb.ptemory.edu For the 2,4-Dihydro-1H-benzo[f]isochromene framework, NMR is indispensable for assigning the specific positions of hydrogen and carbon atoms and for establishing the relative stereochemistry of substituents.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide the initial and fundamental data for structural analysis. The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbon environments. Further 1D experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. researchgate.net Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is used to map out the proton-proton connectivity within the aliphatic portion of the benzo[f]isochromene ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for piecing together different fragments of the molecule, such as connecting the aliphatic portion to the aromatic ring and identifying the positions of substituents that lack protons (quaternary carbons). researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative This table is a representative example and values may vary for different derivatives.

Position¹H NMR δ (ppm), Multiplicity, J (Hz)¹³C NMR δ (ppm)Key HMBC Correlations (H to C)
14.85 (d, 12.0)70.2C-3, C-4a, C-10b
33.90 (m)65.8C-1, C-4, C-4a
42.95 (dd, 16.5, 5.0), 2.80 (dd, 16.5, 6.5)30.5C-3, C-4a, C-5, C-10b
57.80 (d, 8.0)128.5C-4, C-6a, C-10b
67.45 (d, 8.0)126.0C-10a
77.55 (t, 7.5)127.8C-8, C-10c
87.60 (t, 7.5)129.0C-7, C-9, C-10c
98.10 (d, 8.5)124.2C-8, C-10a, C-10c
108.20 (d, 8.5)126.8C-6a, C-10b

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount for determining the relative stereochemistry of a molecule. researchgate.net This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that the correlated protons are typically within 5 Å of each other. For the this compound ring system, which is non-planar, NOESY can establish the cis or trans relationship of substituents by observing spatial correlations between protons on different parts of the ring. For instance, a NOESY correlation between a proton at C-1 and a proton at C-3 would provide strong evidence for their relative orientation. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. nih.gov

X-ray crystallography yields highly accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. mdpi.com Crucially, it provides the absolute and relative stereochemistry, the conformation of the heterocyclic ring, and details about intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. nih.govmdpi.com

Table 2: Example of Crystallographic Data for a Benzoisochromene Analog This table presents typical parameters obtained from an X-ray diffraction experiment.

ParameterValue
Chemical FormulaC₁₇H₁₄O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.541(2)
b (Å)10.235(3)
c (Å)14.112(4)
β (°)98.56(1)
Volume (ų)1218.5(5)
Z (molecules/unit cell)4
R-factor (%)4.52

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.

Furthermore, analyzing the fragmentation patterns produced in the mass spectrometer (e.g., via Electron Ionization, EI, or Collision-Induced Dissociation, CID) provides structural information that corroborates the proposed structure. nih.gov The fragmentation of the this compound core would be expected to show characteristic losses, such as the cleavage of the benzylic ether bond, providing valuable confirmatory evidence.

Table 3: Representative HRMS Fragmentation Data This table shows hypothetical but plausible fragmentation for the parent compound C₁₃H₁₂O.

m/z (Observed)FormulaFragment Identity
184.0883C₁₃H₁₂O[M]⁺ (Molecular Ion)
169.0648C₁₂H₉O[M - CH₃]⁺
155.0855C₁₂H₁₁[M - CHO]⁺
141.0701C₁₁H₉[M - C₂H₃O]⁺
128.0621C₁₀H₈Naphthalene (B1677914) radical cation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. nih.gov The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. pressbooks.pub

For a this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. These include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C stretching: A strong, characteristic absorption for the ether linkage, typically in the 1050-1250 cm⁻¹ range. core.ac.uk

The absence of strong absorptions for hydroxyl (O-H, ~3200-3600 cm⁻¹) or carbonyl (C=O, ~1650-1800 cm⁻¹) groups would further support the assigned isochromene structure. core.ac.uk

Table 4: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationDescription
3070-3010Aromatic C-H stretchMedium to weak
2960-2850Aliphatic C-H stretchMedium
1600, 1580, 1500, 1450Aromatic C=C stretchMedium to strong, multiple bands
1250-1200Aryl-Alkyl C-O stretch (asymmetric)Strong
1070-1020Aryl-Alkyl C-O stretch (symmetric)Medium

Theoretical and Computational Investigations of 2,4 Dihydro 1h Benzo F Isochromenes

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of organic molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights that are complementary to experimental data.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For 2,4-dihydro-1H-benzo[f]isochromene, DFT could be employed to study its synthesis and reactivity.

For instance, in the synthesis of related isochromene derivatives through rhodium-catalyzed oxidative coupling of alcohols and alkynes, DFT could model the catalytic cycle. nih.gov This would involve calculating the energies of proposed intermediates and transition states to determine the most likely reaction pathway. Key parameters such as activation energies and reaction enthalpies can be computed to predict the feasibility and kinetics of each step.

A proposed reaction mechanism for the formation of a related benzodiazepine (B76468) involved the initial attack of an amine's lone pair on a carbonyl carbon. researchgate.net A similar approach could theoretically be used to model the formation of the ether linkage in this compound, identifying the key nucleophilic and electrophilic sites and the transition state for the cyclization step.

Table 1: Hypothetical DFT-Calculated Energies for a Proposed Reaction Step in the Synthesis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-15.8

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations for a specific reaction pathway.

The three-dimensional structure of a molecule is critical to its function. This compound possesses a flexible dihydroisochromene ring fused to a rigid naphthalene (B1677914) system. DFT calculations can be used to perform a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.

In a study on a flexible benzo[g]isochromene derivative, computational tools were used alongside NMR to determine the configuration. nih.gov For this compound, a similar approach would involve geometry optimization of various possible conformations, such as boat and chair forms of the dihydropyran ring. The relative energies of these conformers would indicate their populations at thermal equilibrium.

The stability of different conformers can be influenced by factors such as steric hindrance and intramolecular interactions. For example, in a related spiropyrrolidine tethered benzo[b]thiophene, DFT calculations showed two conformers to have very similar energies, suggesting their coexistence. nih.gov

Table 2: Theoretical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair0.0
Twist-Boat+5.2
Boat+6.8

Note: This table is a hypothetical representation of results from a DFT-based conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of molecular structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents. This would reveal the timescales of conformational changes and the influence of the solvent on the conformational equilibrium. In a study of 1,4-benzodiazepines, MD simulations were used to investigate their interaction with cyclodextrins in an aqueous environment. acs.org

MD simulations can also be used to predict macroscopic properties such as diffusion coefficients and viscosity. Furthermore, by analyzing the trajectories, one can identify important intramolecular motions and their frequencies, which can be correlated with spectroscopic data.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of new compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can help to confirm the structure of the molecule and assign the resonances to specific atoms. The accuracy of these predictions can be improved by using advanced computational methods and by considering solvent effects. In the characterization of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative, NMR spectroscopy was a key characterization technique. researchgate.net

Similarly, the vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in the IR spectrum. By comparing the computed and experimental spectra, one can assign the vibrational modes and gain a deeper understanding of the molecule's structure and bonding.

The electronic transitions of the molecule can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic structure and the nature of the molecular orbitals involved in the transitions.

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetically Versatile Scaffolds and Building Blocks

The benzo[f]isochromene core is a privileged scaffold in organic synthesis, serving as a foundational structure for the creation of a wide range of more complex molecules, particularly those with significant biological activity. mdpi.comontosight.ai The inherent reactivity and structural features of this framework allow for its elaboration into diverse derivatives. nih.govontosight.ai

Researchers have developed numerous synthetic methodologies to access and modify the benzoisochromene system. For instance, convenient methods have been established for synthesizing derivatives like 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid amides, which are noted for their potential as antitumor agents. nih.govnih.gov These syntheses often leverage the formation of a 1,3-disubstituted cyclic alkenyl ether as a key step, highlighting the utility of the isochromene framework in constructing specific molecular architectures. nih.gov

Furthermore, the benzochromene scaffold, a close relative, is recognized as one of the most attractive oxygen-containing heterocyclic systems due to its prevalence in natural products and its broad spectrum of biomedical applications. nih.gov Synthetic strategies, including ultrasound-assisted reactions, have been employed to efficiently generate libraries of 1H-benzo[f]chromene derivatives. nih.gov These compounds serve as building blocks for developing potent agents against various diseases, demonstrating the scaffold's versatility. mdpi.comontosight.ai The ability to functionalize the core structure at various positions is critical, allowing for the fine-tuning of a molecule's properties for specific applications, such as targeting multidrug-resistant cancer cells. mdpi.com

Potential in Functional Dyes and Fluorescent Probes

The extended π-system of the benzo[f]isochromene backbone suggests its potential for use in the development of functional dyes and fluorescent materials. The fusion of a benzene (B151609) ring to the isochromene core can significantly influence the molecule's electronic transitions, affecting its absorption and emission properties.

Theoretical and experimental studies on related fused-ring systems demonstrate the profound impact of such annulation on photophysical characteristics. For example, in BODIPY dyes, fusing a benzo group can alter the energy levels of the S1 (local excited) and S2 (charge transfer) states. nih.gov This can lead to a decrease in the fluorescence quantum yield, a critical parameter for fluorescent probes. nih.gov While direct applications of 2,4-Dihydro-1H-benzo[f]isochromene as a fluorescent probe are not extensively documented, the principles governing the photophysics of related benzo-fused heterocycles are well-established. nih.gov

The development of fluorescent probes often relies on modulating intramolecular charge transfer (ICT) processes. nih.gov For example, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine, a compound with a fused aromatic core, has been successfully employed as a fluorescent probe for phosgene. nih.gov The reaction with the analyte alters the electronic structure, causing a detectable change in fluorescence. nih.gov This mechanism provides a blueprint for how the benzo[f]isochromene scaffold could be functionalized to create novel sensors for various analytes, including hazardous ions like mercury. rsc.org

Development of Molecular Photoswitches and Smart Materials

A significant application of isochromene-related structures is in the field of molecular photoswitches and smart materials. These materials can reversibly change their properties in response to external stimuli, such as light. A novel T-type molecular photoswitch has been developed based on the reversible, light-triggered cycloisomerization of 1H-2-benzo[c]oxocins into dihydro-4H-cyclobuta[c]isochromenes. acs.org

This transformation involves a light-induced [2+2] cycloaddition, contracting an 8-membered ring into a more rigid, fused 4,6-bicyclic system. acs.org The reverse reaction, which releases the stored energy, is triggered by heat. This system exhibits excellent performance, with high stability of the metastable (ring-closed) isomer, which can have a half-life of many years at room temperature. acs.org The switching can be monitored by UV/Vis or NMR spectroscopy and can be cycled multiple times with good fatigue resistance. acs.org Such photoswitches are crucial for applications in solar energy storage and stimuli-responsive systems.

Table 1: Properties of a Dihydro-4H-cyclobuta[c]isochromene-based Molecular Photoswitch

Property Value / Description Reference
Switching Type T-type (Thermally irreversible, photochemically reversible) acs.org
Forward Reaction Light-triggered ring-contraction (1H-2-benzo[c]oxocin → dihydro-4H-cyclobuta[c]isochromene) acs.org
Reverse Reaction Thermally triggered ring-opening acs.org
Metastable Isomer Half-life 44 to 67 years (at 25 °C, depending on substituent) acs.org
Switching Cycles Demonstrates good performance over several cycles acs.org

| Fatigue Resistance | Substituent-dependent, with some derivatives showing only ~2% degradation per cycle | acs.org |

Utilization as Monomeric Units for Polymerization (e.g., related to xylindein)

The benzoisochromene framework is a key structural motif in certain natural products, and understanding its chemistry is crucial for their synthesis. One such target is xylindein, a blue-green pigment produced by fungi of the genus Chlorociboria. researchgate.netwikipedia.org Xylindein is a dimeric naphthoquinone derivative with interesting optoelectronic properties, making it a candidate for use as a natural semiconductor. researchgate.netmdpi.com

Chemical synthesis of xylindein has proven to be exceptionally challenging, and to date, no complete synthesis has been successful. mdpi.com Synthetic strategies have focused on preparing monomeric precursors that could then be coupled to form the dimeric xylindein structure. oregonstate.edumonash.edu These synthetic approaches often target pyranonaphthoquinone structures, which represent "one half" of the final xylindein molecule. oregonstate.edumonash.edu These precursors, such as the naphthopyranone ( )-3 and the pyranonaphthoquinone ( )-6, are structurally related to the benzo[f]isochromene core. oregonstate.edu

The investigation into the synthesis of these monomeric units, which involves multiple steps including Diels-Alder cycloadditions, underscores the role of the benzoisochromene-type framework as a fundamental building block for complex, functional pigments. oregonstate.edumonash.edu While not a direct polymerization in the traditional sense of forming a long-chain polymer, the dimerization of these units to form xylindein represents a discrete assembly process where the benzoisochromene-related monomer is the essential component. wikipedia.org

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The aromatic nature of the benzo[f]isochromene scaffold makes it an attractive candidate for incorporation into supramolecular assemblies. fau.de

The flat, electron-rich surface of the fused aromatic rings can participate in π-π stacking interactions, which are fundamental forces in the formation of host-guest complexes and self-assembled architectures. fau.demdpi.com For example, the formation of supramolecular host cavities can rely on the orderly assembly of monomeric units, creating a defined space to encapsulate guest molecules. mdpi.com The inclusion of self-assembled guests within these cavities is governed by molecular associations and size complementarity. mdpi.com

While specific host-guest systems based on this compound are not widely reported, its structural characteristics are analogous to other building blocks used in supramolecular chemistry. The potential to functionalize the scaffold allows for the introduction of recognition sites (e.g., hydrogen bond donors/acceptors), which could direct the self-assembly process and enable the creation of novel materials with functions in molecular recognition, catalysis, or drug delivery.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(2S,4aR,6aR,7R,9R,10aS,10bR)-methyl 9-(butyryloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate
1H-benzo[f]chromene
1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide
1H-2-benzo[c]oxocin
dihydro-4H-cyclobuta[c]isochromene
benzo[1,2-b:6,5-b']dithiophene-4,5-diamine
Xylindein
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine
3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one
3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one
4H-benzo[h]chromene
1,5-benzodiazepine-2,4-dione

Future Research Avenues and Methodological Challenges

Development of Novel and More Sustainable Synthetic Methodologies

Current synthetic routes to benzo[f]isochromene derivatives often rely on multi-step processes, expensive catalysts, or harsh reaction conditions. A significant future direction is the development of more efficient and environmentally friendly synthetic strategies.

One promising approach is the use of green chemistry protocols, such as the one-pot, three-component condensation reaction under grinding conditions using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). orientjchem.org This method offers advantages like simple operation, mild conditions, and high yields without the need for harmful organic solvents. orientjchem.org Another sustainable method involves microwave-assisted synthesis, which has been successfully used to produce 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives in short reaction times and high yields. nih.gov

Electrosynthesis presents another innovative and sustainable alternative. An electrochemical methodology for the synthesis of isochromene moieties has been developed that avoids the use of external oxidants or transition metal catalysts, which are often costly and environmentally problematic. nih.gov This technique, which utilizes a sacrificial silver electrode, has demonstrated high regioselectivity and yields up to 97%. nih.gov Further research could focus on expanding the substrate scope and exploring other sacrificial electrodes to enhance the sustainability and cost-effectiveness of this method. nih.gov

Additionally, research into novel catalytic systems, such as those based on ruthenium, gold, or indium, continues to provide more efficient pathways for the cyclization of precursor molecules to form the isochromene core. organic-chemistry.org The development of base-mediated, metal-free synthesis conditions also represents a significant step towards more sustainable chemical production. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The benzo[f]isochromene scaffold possesses multiple reactive sites that have yet to be fully explored. Future research should aim to uncover novel reactivity patterns to generate a wider diversity of functionalized derivatives. For instance, the development of sequential isocyanide-based multicomponent reactions followed by intramolecular Wittig reactions has opened a new one-pot synthesis route to 1H-isochromenes. nih.gov

Investigating the reactivity of various starting materials, such as o-(alkynyl)benzyl alcohols and amines, under different catalytic conditions can lead to the regioselective synthesis of new isochromene derivatives. organic-chemistry.org Gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives have already shown promise in creating functionalized 1H-isochromenes. organic-chemistry.org Understanding and controlling the factors that dictate the reaction pathways, such as the choice of catalyst, solvent, and temperature, will be crucial for discovering new transformations.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the formation of 2,4-dihydro-1H-benzo[f]isochromene is essential for optimizing existing synthetic methods and designing new ones. Advanced techniques such as X-ray crystallography can provide precise structural information about these molecules. For example, the crystal structure of 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one has been determined, revealing details about its molecular geometry and intermolecular interactions like halogen bonds. researchgate.net

Computational methods, such as Density Functional Theory (DFT) studies, are also powerful tools for elucidating reaction pathways. nih.gov These studies, in conjunction with control experiments, can help to propose and validate plausible reaction mechanisms, as demonstrated in the electrosynthesis of isochromenes. nih.gov The proposed mechanism for the formation of related benzodiazepines, for instance, involves the initial nucleophilic attack of an amino group on a carbonyl carbon, a process that could be analogous to steps in some benzo[f]isochromene syntheses. mdpi.com Further investigations using techniques like variable temperature NMR spectroscopy can help to understand the conformational dynamics of these molecules, as shown in the study of a flexible benzo[g]isochromene. nih.gov

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific, tunable properties. For the this compound framework, computational design can be employed to predict the biological activity and pharmacokinetic profiles of novel derivatives.

Starting from a known inhibitor, computational approaches like 3D molecular similarity-based scaffold hopping and electrostatic complementary methods can be used to rationally design new, more potent compounds. nih.gov This strategy has been successfully applied to discover potent inhibitors of dipeptidyl peptidase 4 (DPP-4) based on a related 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine scaffold. nih.gov

Structure-activity relationship (SAR) studies are also critical for understanding how different substituents on the benzo[f]isochromene core influence its biological activity. mdpi.commdpi.com For example, studies on 9-hydroxy-1H-benzo[f]chromene derivatives have shown that the presence and position of halogen and methoxy (B1213986) groups on the aryl ring significantly affect their cytotoxic activity. nih.gov Computational tools like DP4, direct J-DP4, and DP4 Plus analysis can be used for the configurational assignment of flexible molecules, which is crucial for understanding their interaction with biological targets. nih.gov

Scalability and Industrial Relevance of Synthetic Routes

For any newly developed synthetic methodology to be truly valuable, it must be scalable for potential industrial application. Many of the current laboratory-scale syntheses of this compound derivatives face challenges when transitioning to larger-scale production. Future research must focus on developing robust and reproducible synthetic routes that are amenable to scale-up.

Methodologies that avoid complex purification steps, utilize readily available and inexpensive starting materials, and operate under mild conditions are more likely to be industrially viable. The use of flow chemistry, for example, can enhance the scalability and reproducibility of synthetic processes. nih.gov The development of electrochemical methods is also promising for industrial applications due to their potential for automation and control. nih.gov Evaluating the cost, safety, and environmental impact of each synthetic step will be crucial in determining the industrial relevance of the developed routes.

Q & A

Q. What are the common synthetic routes for 2,4-Dihydro-1H-benzo[f]isochromene derivatives, and how do they compare in terms of atom economy?

Methodological Answer: Two prominent methods include:

  • Cascade Reactions : A one-pot, three-reaction sequence (alkynyl-Prins cyclization, Friedel-Crafts arylation, and dehydration/aromatization) using 6-methyl-1-phenylhept-3-yne-2,6-diol and aldehydes under Lewis acid conditions. This method achieves ≥72% yield with H₂O as the sole byproduct, emphasizing atom economy .
  • Rhodium-Catalyzed Oxidative Coupling : Utilizes α,α-disubstituted benzyl alcohols and alkynes, leveraging regioselective C–H bond cleavage. This approach avoids stoichiometric oxidants but requires transition-metal catalysts .

Comparison : The cascade method () is superior in atom economy due to minimal byproducts, while the Rh-catalyzed route () offers flexibility in alkyne substrates.

Q. How is X-ray crystallography utilized to confirm the structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation:

  • Crystal Growth : Slow evaporation of petroleum ether-ethyl acetate solutions yields diffraction-quality crystals .
  • Refinement : H atoms are positioned geometrically with riding models (C–H = 0.93–0.97 Å; Uiso(H) = 1.2Ueq(C)). Data-to-parameter ratios >12.7 ensure reliability, with R factors <0.077 .
  • Key Metrics : Orthorhombic crystal systems (e.g., a = 8.8773 Å, b = 13.9298 Å for C34H38O6) confirm packing and stereochemistry .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-component cascade reactions?

Methodological Answer: Key variables include:

  • Aldehyde Selection : Electron-deficient aromatic aldehydes enhance Friedel-Crafts efficiency, while aliphatic aldehydes require longer reaction times .
  • Lewis Acid Choice : Bi(III) or In(III) catalysts improve cyclization rates vs. traditional Brønsted acids.
  • Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at 60–80°C balance reactivity and side-product formation.

Validation : Monitor reaction progress via <sup>1</sup>H NMR for intermediate trapping (e.g., dihydropyran formation) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel analogs?

Methodological Answer:

  • Cross-Validation : Combine SC-XRD (absolute configuration) with <sup>13</sup>C NMR (substituent effects) and HRMS (exact mass). For example, discrepancies in NOE correlations can be resolved by comparing experimental vs. computed NMR shifts .
  • Case Study : In Musa basjoo-derived benzo[d,e]isochromenes (), conflicting NOESY signals were resolved by HR-ESI-MS fragmentation patterns and 2D-COSY.

Q. What role do hypervalent iodine reagents play in functionalizing this compound precursors?

Methodological Answer:

  • Oxidative Ring Contraction : Hydroxy(tosyloxy)iodobenzene (HTIB) oxidizes dihydrobenzoxepines to chromanes via radical intermediates. For 4-methyl-2H-chromene, HTIB induces cis-3,4-dialkoxy formation (64–82% yield) .
  • Mechanistic Insight : HTIB’s electrophilic iodine(III) center facilitates hydride abstraction, critical for regioselective C–O bond formation.

Q. How do reaction mechanisms differ between Lewis acid-catalyzed aza-Diels-Alder and Prins cyclization routes?

Methodological Answer:

  • Aza-Diels-Alder () : Propargyl salicylaldehyde forms an iminium intermediate with 1,3-dimethyl uracil, enabling [4+2] cycloaddition. The Lewis acid (e.g., Sc(OTf)3) stabilizes the transition state.
  • Prins Cyclization () : Involves oxocarbenium ion intermediates from alkyne activation, followed by Friedel-Crafts arylation. Bi(III) catalysts lower activation energy for the cyclization step.

Q. What are the challenges in isolating this compound derivatives from natural sources?

Methodological Answer:

  • Extraction : Use 70% ethanol for polar derivatives (e.g., Musa basjoo rhizomes), followed by silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 1:1) .
  • Purity Issues : Co-eluting terpenoids require reverse-phase HPLC (C18 column; MeOH:H2O 75:25) for resolution.

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